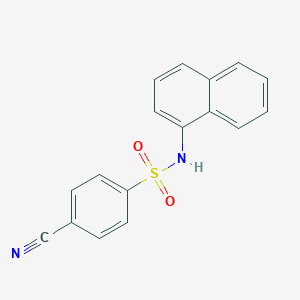
4-cyano-N-(1-naphthyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(1-naphthyl)benzenesulfonamide, also known as N-(1-naphthyl)-4-cyanobenzenesulfonamide or N-(1-naphthyl)-4-cyanobenzenesulfonamide, is a chemical compound that belongs to the sulfonamide family. This compound has been of great interest to the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in various cancer cells and plays a crucial role in regulating the pH of the tumor microenvironment. Inhibition of CA IX by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme carbonic anhydrase XII (CA XII), which is involved in the regulation of pH in various tissues and organs. Inhibition of CA XII by 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide can lead to a decrease in the pH of the extracellular environment, which can have therapeutic implications for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various cancer cell lines, making it an attractive candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide. One of the most promising areas of research is the development of novel derivatives of this compound with improved anti-cancer activity and solubility. Another area of research is the investigation of the therapeutic potential of this compound in other diseases such as osteoporosis and glaucoma. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide involves the reaction of 4-cyanobenzenesulfonyl chloride with 1-naphthylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
4-cyano-4-cyano-N-(1-naphthyl)benzenesulfonamide(1-naphthyl)benzenesulfonamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. This compound has been found to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
Fórmula molecular |
C17H12N2O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-cyano-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H12N2O2S/c18-12-13-8-10-15(11-9-13)22(20,21)19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,19H |
Clave InChI |
RMPIJQVZFWLOJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)


![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)